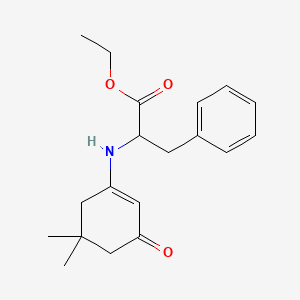
ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate, also known as DCP-LA, is a synthetic compound that has been widely studied for its potential therapeutic applications. DCP-LA belongs to a class of compounds known as cyclohexenone derivatives, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate is not fully understood, but it is thought to involve the modulation of various signaling pathways in the brain. ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. Additionally, ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate has been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species, such as NADPH oxidase and xanthine oxidase.
Biochemical and Physiological Effects:
ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate has been shown to exhibit a range of biochemical and physiological effects in animal models and in vitro studies. In particular, ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate has been shown to reduce oxidative stress and inflammation in the brain, which are thought to contribute to the development and progression of neurodegenerative diseases. Additionally, ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate has been shown to improve cognitive function and reduce neuronal damage in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate in lab experiments is that it has been extensively studied and has a well-established safety profile. Additionally, ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of studies.
Orientations Futures
There are several potential future directions for research on ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate. One area of interest is the development of novel derivatives of ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate that exhibit improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate and to identify the specific signaling pathways that are modulated by this compound. Finally, clinical trials are needed to determine the safety and efficacy of ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate in humans, particularly in the context of neurodegenerative diseases and other neurological conditions.
Méthodes De Synthèse
Ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate can be synthesized using a variety of methods, including the condensation of 2,6-dimethylphenol with phenylalanine ethyl ester, followed by oxidation and cyclization. Alternatively, ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate can be synthesized by the reaction of 2,6-dimethylphenol with ethyl N-phenylalaninate, followed by oxidation and cyclization.
Applications De Recherche Scientifique
Ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate has been studied extensively for its potential therapeutic applications in a range of conditions, including neurodegenerative diseases, stroke, and traumatic brain injury. In particular, ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
ethyl 2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-4-23-18(22)17(10-14-8-6-5-7-9-14)20-15-11-16(21)13-19(2,3)12-15/h5-9,11,17,20H,4,10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJSNBKRUHMFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC2=CC(=O)CC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-3-phenylpropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dimethyl-3-phenyl-2-{[3-(trifluoromethyl)benzyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4893166.png)
![(6,8,9-trimethyl-4-vinyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B4893176.png)

![3-phenyl-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4893187.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B4893190.png)
![3-methyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4893195.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4893217.png)

![N-[3-(dimethylamino)-2-methylpropyl]-2,2-diphenylacetamide](/img/structure/B4893232.png)
![ethyl 4-({4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl}methyl)-1-piperazinecarboxylate](/img/structure/B4893234.png)
![1-(4-chlorobenzyl)-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4893242.png)
methanone](/img/structure/B4893244.png)
![N-{3-benzyl-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-3-fluorobenzamide](/img/structure/B4893254.png)
